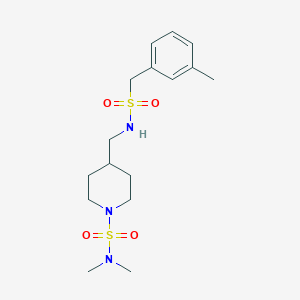

N,N-dimethyl-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sulfonamide compounds, including N,N-dimethyl-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-sulfonamide, are typically synthesized through the reaction of sulfonamide groups with amines or other suitable chemical structures. The synthesis process is considered straightforward and allows for the creation of a wide variety of derivatives from a broad spectrum of amines and sulfonyl chlorides, leading to compounds with significant biological activities (Azevedo-Barbosa et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonamides, including this compound, features a sulfonamide group that is a bioisostere of carboxyl groups, phenolic hydroxyl groups, and amide groups. This structural characteristic is crucial for the biological activity of these compounds, as it facilitates interactions with biological targets, influencing their antibacterial, antifungal, and antitumor properties (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides, including this compound, participate in a variety of chemical reactions, thanks to their reactive sulfonamide group. This enables them to act as intermediates in the synthesis of more complex molecules. Their chemical properties, such as their ability to form hydrogen bonds and their reactivity towards nucleophiles, play a vital role in their biological activity and interaction with enzymes and receptors (Caira, 2007).

Physical Properties Analysis

The physical properties of sulfonamides can vary widely depending on their specific chemical structure. Typically, these compounds are characterized by their solubility in water and organic solvents, melting points, and crystalline structures. The physical properties of sulfonamides influence their pharmaceutical formulation and bioavailability (Caira, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamides are central to their mechanism of action as antimicrobial agents. They act by inhibiting the bacterial enzyme dihydropteroate synthase, interfering with the synthesis of folic acid, a critical process for bacterial growth and multiplication. This mechanism underscores the antibacterial efficacy of sulfonamides and their role as therapeutic agents (Azevedo-Barbosa et al., 2020).

Applications De Recherche Scientifique

N-Alkylated Arylsulfonamides for CNS Disorders

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines show promise in the treatment of central nervous system (CNS) disorders. These compounds, through selective targeting of the 5-HT7 receptor, demonstrate antidepressant-like and pro-cognitive properties, indicating potential for therapeutic application in complex diseases requiring a polypharmacological approach (Canale et al., 2016).

Anti-inflammatory Effects of Methylsulfonylmethane

Methylsulfonylmethane (MSM) exhibits significant anti-inflammatory effects in murine models. This compound inhibits the release of pro-inflammatory mediators in macrophages, suggesting its utility in managing inflammatory responses (Kim et al., 2009).

Metabolic Pathways of Novel Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes. Understanding the metabolic pathways of such compounds can aid in the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides, including N,N-diethyl amide bearing sulfonamides, exhibit marked potency as antibacterial agents. Their synthesis and testing against Escherichia coli and Staphylococcus aureus highlight their potential in addressing bacterial infections (Ajani et al., 2013).

Multifunctional Antioxidants for Age-related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant and metal-chelating properties are explored for the treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. These compounds demonstrate protective effects against oxidative stress-induced cell damage (Jin et al., 2010).

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target, thereby disrupting the associated physiological processes .

Biochemical Pathways

Given the known targets of sulfonamides, it can be inferred that this compound may affect the biochemical pathways associated with fluid balance and folate synthesis .

Pharmacokinetics

It is noted that sulfonimidates, a class of compounds related to this compound, have been utilized as precursors for drug candidates , suggesting that they may have favorable ADME properties.

Result of Action

The inhibition of the targeted enzymes by sulfonamides can lead to disruptions in the associated physiological processes .

Action Environment

It is noted that sulfonimidates are susceptible to acidic conditions and elevated temperatures , which could potentially influence the action of this compound.

Propriétés

IUPAC Name |

N,N-dimethyl-4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-14-5-4-6-16(11-14)13-24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(2)3/h4-6,11,15,17H,7-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRYMRGZQAXREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)